2-(4-Tert-butylcyclohexyl)propan-1-amine
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Overview
Description
2-(4-Tert-butylcyclohexyl)propan-1-amine is an organic compound characterized by a cyclohexyl ring substituted with a tert-butyl group and an amine group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylcyclohexyl)propan-1-amine typically involves the following steps:
Formation of the Cyclohexyl Ring: The starting material, 4-tert-butylcyclohexanone, is prepared through the hydrogenation of 4-tert-butylphenol.
Amination Reaction: The ketone is then subjected to reductive amination using a suitable amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a metal catalyst.
Formation of the Propyl Chain: The resulting amine is then alkylated with a propyl halide (e.g., propyl bromide) under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and reductive amination are typically optimized for large-scale production, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylcyclohexyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines, amides, or sulfonamides.
Scientific Research Applications
2-(4-Tert-butylcyclohexyl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its structural similarity to certain neurotransmitters.
Materials Science: The compound is explored for its potential in creating novel polymers and materials with specific mechanical and thermal properties.
Biological Studies: It serves as a model compound in studying the interactions of amines with biological systems, including enzyme-substrate interactions and receptor binding.
Industrial Chemistry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylcyclohexyl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. In biological systems, it may mimic or inhibit the action of natural neurotransmitters, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Tert-butylcyclohexyl)ethan-1-amine: Similar structure but with an ethyl chain instead of a propyl chain.
2-(4-Tert-butylcyclohexyl)butan-1-amine: Similar structure but with a butyl chain instead of a propyl chain.
4-Tert-butylcyclohexylamine: Lacks the propyl chain, only the cyclohexyl ring with a tert-butyl group and an amine group.
Uniqueness
2-(4-Tert-butylcyclohexyl)propan-1-amine is unique due to the specific positioning of the tert-butyl group and the propyl chain, which can influence its steric and electronic properties. This uniqueness makes it a valuable compound for designing molecules with specific biological or chemical activities.
Properties
IUPAC Name |
2-(4-tert-butylcyclohexyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N/c1-10(9-14)11-5-7-12(8-6-11)13(2,3)4/h10-12H,5-9,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNGRFVDJLANML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC(CC1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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